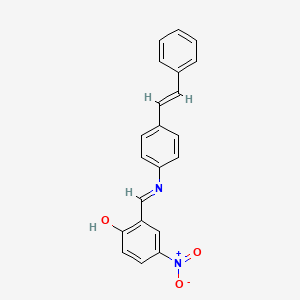
Aniline, 4-bromo-N-(4-pyridylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N-[(E)-4-pyridinylmethylidene]aniline is a Schiff base compound derived from the condensation of 4-bromoaniline and 4-pyridinecarboxaldehyde. Schiff bases are known for their wide range of applications in various fields, including organic synthesis, coordination chemistry, and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[(E)-4-pyridinylmethylidene]aniline typically involves the condensation reaction between 4-bromoaniline and 4-pyridinecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for 4-Bromo-N-[(E)-4-pyridinylmethylidene]aniline are not well-documented, the general approach would involve large-scale condensation reactions using similar conditions as described above. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-Bromo-N-[(E)-4-pyridinylmethylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 4-bromoaniline and 4-pyridinecarboxaldehyde.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
4-Bromo-N-[(E)-4-pyridinylmethylidene]aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 4-Bromo-N-[(E)-4-pyridinylmethylidene]aniline largely depends on its application. As a ligand, it coordinates with metal ions through the nitrogen atoms of the pyridine and imine groups, forming stable complexes. These complexes can exhibit catalytic activity in various chemical reactions .
類似化合物との比較
Similar Compounds
4-Bromo-N-(2-chlorobenzylidene)aniline: Another Schiff base with similar structural features but different substituents.
4-Bromoaniline: The parent compound used in the synthesis of 4-Bromo-N-[(E)-4-pyridinylmethylidene]aniline.
Uniqueness
4-Bromo-N-[(E)-4-pyridinylmethylidene]aniline is unique due to its specific combination of a bromine-substituted aniline and a pyridine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for forming metal complexes with specific catalytic and biological activities .
特性
分子式 |
C12H9BrN2 |
|---|---|
分子量 |
261.12 g/mol |
IUPAC名 |
N-(4-bromophenyl)-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C12H9BrN2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-9H |
InChIキー |
QKQIZDZKMNKOAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=CC2=CC=NC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile](/img/structure/B11995942.png)
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide](/img/structure/B11995947.png)



![3-(2-methoxyphenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11995972.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B11995973.png)

![3-Methyl-8-[(4-methylphenyl)methylsulfanyl]-7-octylpurine-2,6-dione](/img/structure/B11995979.png)

